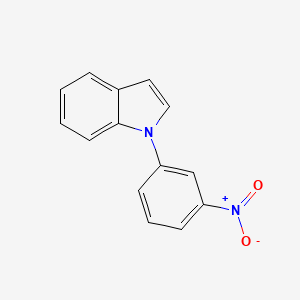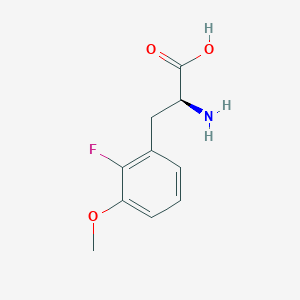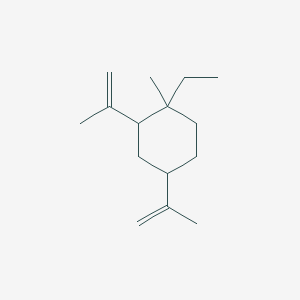
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure, with single bonds between the carbon atoms. This particular compound is characterized by its complex structure, which includes multiple substituents on the cyclohexane ring.
准备方法
The synthesis of 1-ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexane derivatives. The reaction typically requires the use of strong bases and alkyl halides under controlled conditions to introduce the ethyl and methyl groups onto the cyclohexane ring. Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound.
化学反应分析
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into various oxygenated derivatives, such as alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to remove double bonds or introduce hydrogen atoms into the molecule.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Addition: The double bonds in the prop-1-en-2-yl groups can participate in addition reactions with reagents like hydrogen, halogens, or hydrogen halides.
科学研究应用
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cycloalkanes and their derivatives.
Biology: The compound can be used in studies related to the interaction of hydrocarbons with biological systems.
Medicine: Research may explore its potential as a precursor for the synthesis of pharmaceuticals or as a component in drug delivery systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism by which 1-ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of substituents and the ring structure. The molecular targets and pathways involved in its interactions with biological systems are subjects of ongoing research.
相似化合物的比较
1-Ethyl-1-methyl-2,4-di(prop-1-en-2-yl)cyclohexane can be compared with other cycloalkanes and substituted cyclohexanes. Similar compounds include:
Cyclohexane: The parent compound with no substituents.
Methylcyclohexane: A simpler derivative with a single methyl group.
Ethylcyclohexane: A derivative with an ethyl group.
1-Methyl-2,4-di(prop-1-en-2-yl)cyclohexane: A closely related compound with similar substituents but different positions.
The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its chemical and physical properties.
属性
CAS 编号 |
713079-23-3 |
|---|---|
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC 名称 |
1-ethyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H26/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h13-14H,2,4,7-10H2,1,3,5-6H3 |
InChI 键 |
ISQNMVFLBCGJAN-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC(CC1C(=C)C)C(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
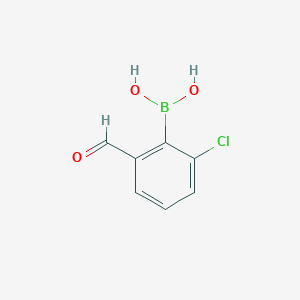
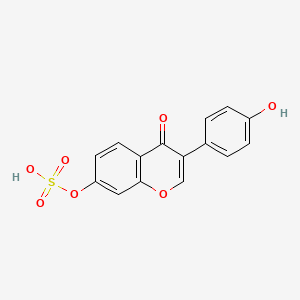
![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

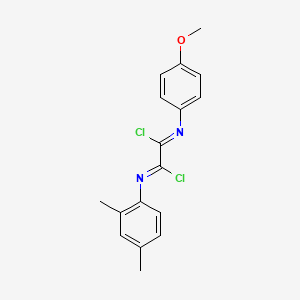
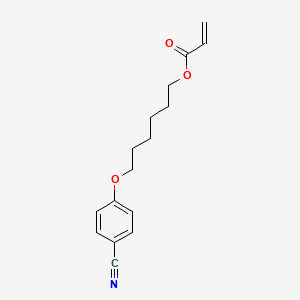
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)

![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
